molecular formula C19H25NO4 B5481738 3-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid

3-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No. B5481738
M. Wt: 331.4 g/mol
InChI Key: QCJXMBWUGIQKNN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a bicyclo[2.2.2]octane core, which is a type of cycloalkane (a hydrocarbon with carbon atoms arranged in a ring structure) with two additional carbon bridges . Attached to this core are a carboxylic acid group (-COOH), an amide group (-(C=O)NH-), and a 2-methoxyphenylethyl group. These functional groups could potentially give the compound a variety of chemical properties and reactivities.


Molecular Structure Analysis

The bicyclo[2.2.2]octane core of the molecule is a rigid, three-dimensional structure . The presence of the carboxylic acid, amide, and 2-methoxyphenylethyl groups will add additional complexity to the molecule’s structure. These groups could participate in various types of intermolecular interactions, such as hydrogen bonding, which could influence the compound’s physical and chemical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The bicyclo[2.2.2]octane core is likely to make the compound fairly hydrophobic . The carboxylic acid and amide groups could potentially form hydrogen bonds, which could influence the compound’s solubility in different solvents.

properties

IUPAC Name

3-[2-(2-methoxyphenyl)ethylcarbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-24-15-5-3-2-4-12(15)10-11-20-18(21)16-13-6-8-14(9-7-13)17(16)19(22)23/h2-5,13-14,16-17H,6-11H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJXMBWUGIQKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2C3CCC(C2C(=O)O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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